

L-Afegostat: A Technical Overview of a Glycosidase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Afegostat, also known as 5-epi-Isofagomine, is an iminosugar and a glycosidase inhibitor. It is the L-enantiomer of the more extensively studied Afegostat (D-Isofagomine), a pharmacological chaperone that was investigated for the treatment of Gaucher's disease. While Afegostat's development was discontinued after clinical trials, the study of related iminosugars like **L-Afegostat** continues to be of interest for their potential therapeutic applications. This document provides a technical summary of the available information on the chemical structure and properties of **L-Afegostat**.

Chemical Structure and Properties

L-Afegostat is a polyhydroxylated piperidine, a class of compounds known for their ability to mimic the transition state of glycosidase-catalyzed reactions.



Identifier	Value
IUPAC Name	(3S,4S,5S)-5-(hydroxymethyl)piperidine-3,4-diol
Synonyms	5-epi-Isofagomine
Molecular Formula	C6H13NO3
Molecular Weight	147.17 g/mol
CAS Number	202979-51-9
SMILES	OC[C@@H]1CNINVALID-LINKO">C@HO

Biological Activity

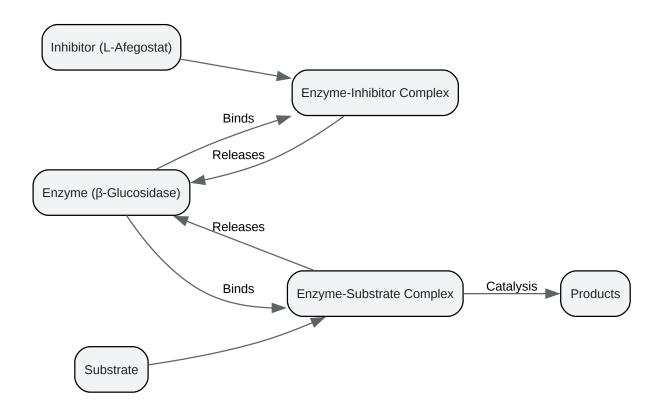
L-Afegostat is known to be an inhibitor of β -Glucosidase. The inhibitory constant (Ki) for its interaction with β -Glucosidase has been reported to be 30 μ M[1].

Mechanism of Action

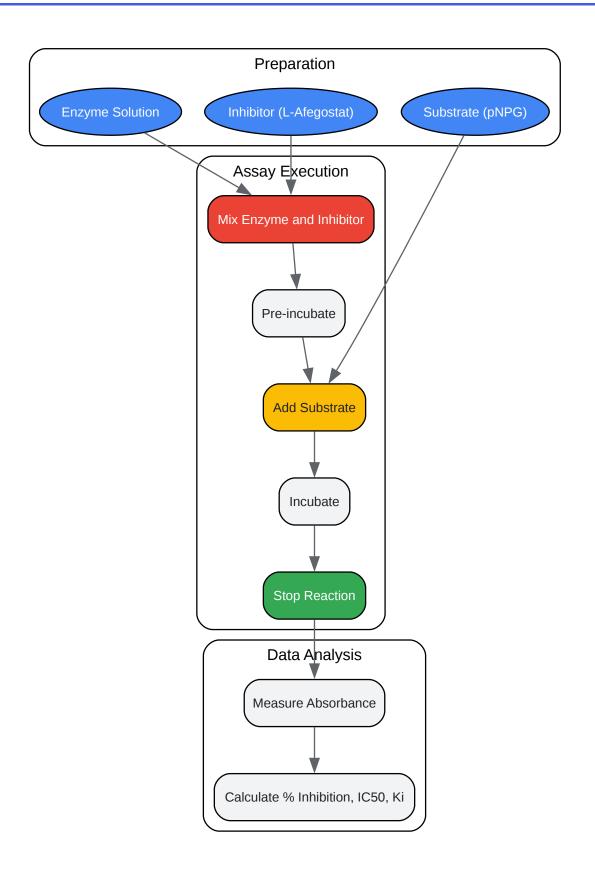
As a glycosidase inhibitor, **L-Afegostat** is presumed to act by binding to the active site of β -glucosidase, thereby preventing the hydrolysis of its natural substrate. This mechanism is typical for iminosugar inhibitors, which are structural mimics of the carbohydrate substrates of these enzymes.

The following diagram illustrates the general mechanism of competitive enzyme inhibition.









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References

- 1. researchgate.net [researchgate.net]
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